6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl(pyridin-2-yl)methanone
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Overview
Description
6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl(pyridin-2-yl)methanone is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a tetrazole ring fused to a pyrimidine ring, with a pyridin-2-ylmethanone substituent. This structure imparts the compound with distinct chemical and physical properties that make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl(pyridin-2-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Construction of the Pyrimidine Ring: The pyrimidine ring is often constructed via a condensation reaction involving a suitable diamine and a carbonyl compound.
Coupling with Pyridin-2-ylmethanone: The final step involves coupling the tetrazolo-pyrimidine intermediate with pyridin-2-ylmethanone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl(pyridin-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar fused ring structure and are studied for their potential as necroptosis inhibitors.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar pyrimidine ring and are investigated for their activity as cyclin-dependent kinase inhibitors.
Uniqueness
6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl(pyridin-2-yl)methanone is unique due to its specific combination of a tetrazole ring fused to a pyrimidine ring with a pyridin-2-ylmethanone substituent. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl(pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O/c17-9(8-4-1-2-5-11-8)15-6-3-7-16-10(15)12-13-14-16/h1-2,4-5H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQUUMYKYYVGLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NN=NN2C1)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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